

Flufenoxadiazam (CAS RN: 1839120-27-2): A Technical Guide

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Compound of Interest

Compound Name: *Flufenoxadiazam*

Cat. No.: *B15563892*

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Introduction

Flufenoxadiazam, with the CAS registry number 1839120-27-2, is a novel fungicide developed by BASF.[1][2] It belongs to the oxadiazole class of fungicides and is the first of its kind to act as a histone deacetylase (HDAC) inhibitor for agricultural use.[2] This technical guide provides a comprehensive overview of the available research on **Flufenoxadiazam**, including its chemical properties, a plausible synthesis route, its mechanism of action, and relevant experimental data and protocols. **Flufenoxadiazam** is being developed under the trade name Adapzo® Active and is anticipated to be launched in 2029.[2][3]

Chemical and Physical Properties

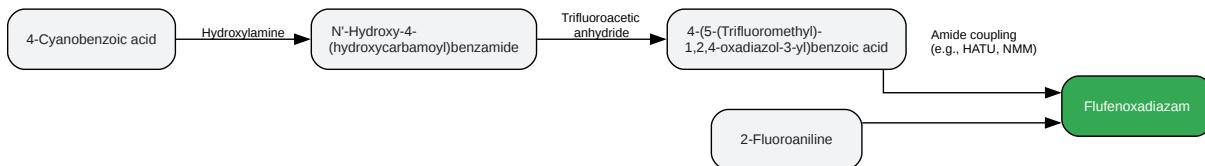
Flufenoxadiazam is a benzanilide fungicide.[4] A summary of its key chemical and physical properties is presented in Table 1.

Property	Value	Reference
IUPAC Name	N-(2-fluorophenyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide	[5]
CAS Name	N-(2-fluorophenyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide	[5]
CAS Registry Number	1839120-27-2	[1][2][5]
Molecular Formula	C ₁₆ H ₉ F ₄ N ₃ O ₂	[5]
Molecular Weight	351.25 g/mol	
Chemical Class	Oxadiazole fungicide	[1]
Innovator	BASF	[1]

Synthesis

A detailed, publicly available synthesis protocol for **Flufenoxadiazam** is limited. However, based on general methods for the synthesis of similar 1,2,4-oxadiazole derivatives found in patent literature, a plausible synthetic route can be outlined. The key steps would likely involve the formation of the 1,2,4-oxadiazole ring followed by an amide coupling reaction.

A potential synthetic pathway is depicted below. This involves the reaction of a nitrile with hydroxylamine to form an amidoxime, which is then cyclized with a trifluoroacetic anhydride to form the trifluoromethyl-substituted oxadiazole ring. The resulting carboxylic acid can then be coupled with 2-fluoroaniline to yield **Flufenoxadiazam**.



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Caption: Plausible synthetic workflow for **Flufenoxadiazam**.

Experimental Protocol: Synthesis of 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid (Intermediate)

This protocol is a representative example for the formation of the oxadiazole core structure, based on procedures for similar compounds.

- **Amidoxime Formation:** 4-Cyanobenzoic acid is reacted with hydroxylamine in the presence of a base (e.g., potassium carbonate) in a suitable solvent like ethanol. The reaction mixture is heated under reflux for several hours. After cooling, the pH is adjusted to precipitate the N'-hydroxy-4-(hydroxycarbamoyl)benzamide. The product is then filtered, washed, and dried.
- **Oxadiazole Ring Formation:** The intermediate from the previous step is suspended in a solvent such as toluene. Trifluoroacetic anhydride is added dropwise, and the mixture is heated to reflux for several hours. After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified, for example by recrystallization, to yield 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid.

Experimental Protocol: Amide Coupling to form Flufenoxadiazam

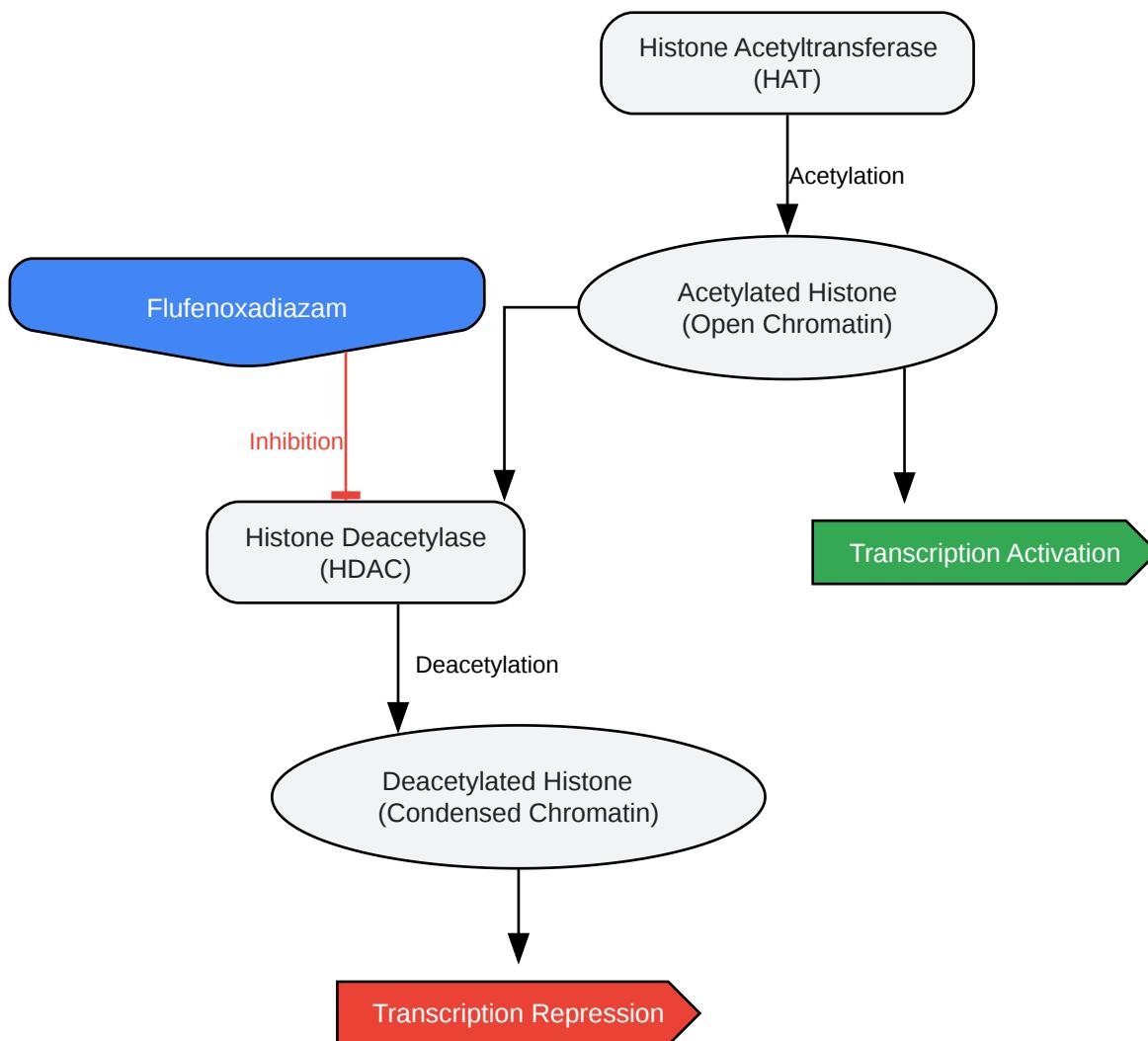
This is a general procedure for the final amide coupling step.

- **Activation of Carboxylic Acid:** 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid is dissolved in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF). A coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like N-methylmorpholine (NMM) are added, and the mixture is stirred at room temperature for a short period to activate the carboxylic acid.^[6]
- **Amine Addition:** 2-Fluoroaniline is added to the reaction mixture.

- Reaction and Work-up: The reaction is stirred at room temperature or slightly elevated temperature until completion (monitored by TLC or LC-MS). The reaction mixture is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford **Flufenoxadiazam**.

Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

Flufenoxadiazam's novel mode of action for a fungicide is the inhibition of histone deacetylases (HDACs).^[2] HDACs are enzymes that remove acetyl groups from lysine residues on histone proteins. This deacetylation leads to a more condensed chromatin structure, which generally represses gene transcription. By inhibiting HDACs, **Flufenoxadiazam** prevents the removal of acetyl groups, leading to hyperacetylation of histones. This results in a more open chromatin structure, altering gene expression in the fungus and ultimately leading to its death.



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Caption: Mechanism of action of **Flufenoxadiazam** via HDAC inhibition.

Antifungal Activity

Flufenoxadiazam has demonstrated potent fungicidal activity, particularly against Asian soybean rust (*Phakopsora pachyrhizi*) and wheat leaf rust (*Puccinia triticina*).^[7]

Fungal Species	Assay Type	Efficacy Metric	Value (mg/L)	Reference
Phakopsora pachyrhizi (Soybean Rust)	In vivo	EC ₅₀	4.5627	[4]
Puccinia triticina (Wheat Leaf Rust)	In vivo	EC ₅₀	0.3913	[4]

Experimental Protocol: In Vivo Fungicide Efficacy Testing (General)

This protocol is a generalized representation based on methods described for testing fungicides against rust diseases.

- Plant Cultivation: Soybean or wheat plants are grown in pots under controlled greenhouse conditions to a suitable growth stage.
- Inoculation: A suspension of fungal spores (e.g., *P. pachyrhizi* urediniospores) in a carrier solution (e.g., water with a surfactant like Tween 80) is sprayed onto the leaves of the plants.
- Incubation: The inoculated plants are placed in a dew chamber or a high-humidity environment for a period (e.g., 24-48 hours) to promote spore germination and infection.
- Fungicide Application: **Flufenoxadiazam** is formulated as a spray solution at various concentrations. The plants are treated with the fungicide solutions. A control group is treated with a blank solution (without the fungicide).
- Disease Assessment: After a specified incubation period (e.g., 7-14 days), the disease severity is assessed. This can be done by visually rating the percentage of leaf area covered by rust pustules.
- Data Analysis: The disease severity data is used to calculate the efficacy of the fungicide at each concentration. The EC₅₀ value, the concentration of the fungicide that inhibits disease

development by 50%, is determined using probit analysis or other appropriate statistical methods.

HDAC Inhibition Assay

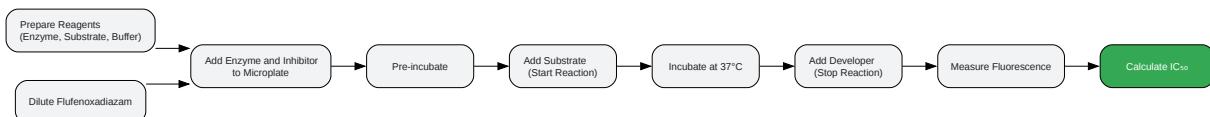
While specific IC_{50} values for **Flufenoxadiazam** against fungal HDAC enzymes are not readily available in the public domain, a general protocol for determining such values is provided below.

Experimental Protocol: Fluorometric HDAC Inhibition Assay (General)

This protocol is based on commercially available HDAC assay kits.

- Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl with salts), a solution of the HDAC enzyme (e.g., recombinant fungal HDAC), a fluorogenic HDAC substrate, and a developer solution.
- Compound Dilution: Prepare a series of dilutions of **Flufenoxadiazam** in the assay buffer.
- Assay Procedure:
 - In a 96-well microplate, add the HDAC enzyme solution to each well.
 - Add the diluted **Flufenoxadiazam** solutions to the respective wells. Include wells with a known HDAC inhibitor as a positive control and wells with only the buffer as a negative control.
 - Incubate the plate for a defined period to allow the inhibitor to bind to the enzyme.
 - Add the fluorogenic HDAC substrate to all wells to initiate the enzymatic reaction.
 - Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.
 - Stop the reaction by adding the developer solution. The developer contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.

- Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader at the appropriate excitation and emission wavelengths.
- Data Analysis: The fluorescence intensity is proportional to the HDAC activity. Calculate the percentage of inhibition for each concentration of **Flufenoxadiazam**. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC_{50} value.



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Caption: General workflow for an HDAC inhibition assay.

Conclusion

Flufenoxadiazam represents a significant development in the field of fungicides due to its novel mode of action as an HDAC inhibitor. This mechanism provides a new tool for managing fungal diseases, particularly in the face of growing resistance to existing fungicide classes. The available data indicates its high efficacy against important plant pathogens like Asian soybean rust. Further research and publication of more detailed studies will provide a deeper understanding of its pharmacological profile and optimize its application in agriculture.

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